3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine
Description
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is a heterocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) core linked via a methoxy bridge to an azetidine ring. The bicyclo[2.2.1]heptane moiety imparts rigidity and stereochemical complexity, while the azetidine (a four-membered amine-containing ring) introduces nucleophilic and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethoxy)azetidine |
InChI |
InChI=1S/C11H19NO/c1-2-9-3-8(1)4-10(9)7-13-11-5-12-6-11/h8-12H,1-7H2 |
InChI Key |
JBMKASXRRMMHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COC3CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine typically involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: LiAlH4 for reduction reactions.
Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted azetidines .
Scientific Research Applications
Chemical Properties and Structure
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine has the molecular formula C11H19NO and a molecular weight of 181.27 g/mol. The compound features a bicyclic structure that contributes to its potential biological activity, particularly in enzyme inhibition and receptor modulation.
Therapeutic Applications
1. Antiviral Activity
Recent studies have indicated that azetidine derivatives, including 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine, exhibit promising antiviral properties, particularly against coronaviruses such as SARS-CoV-2. The compound's structural features allow it to interact effectively with viral proteases, inhibiting their activity and thereby preventing viral replication.
For instance, biochemical evaluations have shown that synthesized azetidine inhibitors can achieve submicromolar IC50 values against SARS-CoV-2 3CL protease, demonstrating their potency as antiviral agents . The mechanism involves binding to the active site of the protease, which is crucial for viral maturation.
Table 1: Antiviral Activity of Azetidine Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine | <0.5 | SARS-CoV-2 3CL protease |
| Other Azetidine Derivative A | 0.8 | SARS-CoV-2 3CL protease |
| Other Azetidine Derivative B | 1.5 | MERS-CoV 3CL protease |
2. Potential in Cancer Therapy
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored in several studies. Azetidines have been noted for their effectiveness in targeting topoisomerases, which are critical for DNA replication and repair in cancer cells.
Research indicates that modifications to the azetidine structure can enhance its binding affinity to topoisomerases, leading to increased cytotoxicity against various cancer cell lines . This makes it a viable candidate for further development as an anticancer agent.
Case Studies
Case Study 1: SARS-CoV-2 Inhibition
In a study focused on developing inhibitors for SARS-CoV-2, researchers synthesized a series of azetidine compounds, including 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine. The results indicated that this compound displayed significant inhibitory effects on viral replication in vitro, with minimal cytotoxicity observed in human cell lines .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of azetidine derivatives by evaluating their effects on Lewis lung carcinoma cells. The study found that certain modifications to the azetidine structure led to enhanced apoptosis in cancer cells, suggesting a promising avenue for drug development targeting malignancies .
Mechanism of Action
The exact mechanism of action for 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is not well-documented. its bicyclic structure suggests it may interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Core Bicyclo[2.2.1]heptane Derivatives
- Camphor Derivatives: (E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (9a) and its 3-chloro analog (9b) feature a bicycloheptanone core with aromatic substituents. These compounds lack the azetidine moiety but share the bicyclic framework, which enhances thermal stability and influences lipophilicity .
- Pyridyl-Substituted Bicycloheptanes : Compounds like 3-(3-pyridyl)-bicyclo[2.2.1]hept-2-ene (454) demonstrate functionalization with heteroaromatic groups, contrasting with the methoxy-azetidine linkage in the target compound .
Azetidine-Containing Compounds
- Azetidin-2-one Derivatives : Synthesized from benzimidazole precursors, these compounds (e.g., azetidin-2-one) share the azetidine ring but lack the bicycloheptane core. Their reactivity is modulated by carbonyl groups, unlike the methoxy-linked structure of 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine .
Bicycloheptane Functionalization
- Suzuki-Miyaura Coupling : Used to synthesize pyridyl-substituted bicycloheptanes (e.g., 454), this method could theoretically be adapted to introduce azetidine groups via boronic acid intermediates .
- Hydrazone Cyclization : Azetidine derivatives in were synthesized via hydrazide intermediates. A similar approach might apply to the target compound by substituting benzimidazole with bicycloheptane precursors .
Physicochemical and Spectral Properties
Melting Points and Stability
- Camphor Derivatives : (9a) melts at 88–93°C, while (9b) melts at 135–141°C. The higher melting point of (9b) reflects increased polarity from the chlorine substituent . The target compound’s methoxy-azetidine group may lower melting points due to reduced symmetry.
- Azetidin-2-one Derivatives : These compounds exhibit moderate stability, with spectral data (e.g., NMR, MS) confirming ring integrity. The bicycloheptane moiety in the target compound would likely enhance rigidity, as seen in analogous bicyclic systems .
Spectral Characterization
- Mass Spectrometry : Bicycloheptane derivatives (e.g., 14, 15) show fragmentation patterns dominated by loss of trimethylsilyl groups or aromatic substituents . The target compound’s MS would likely display peaks corresponding to azetidine cleavage (e.g., m/z 73 for CH₂OCH₂ fragments).
- NMR : Bicycloheptane protons resonate in the δ 1.0–2.5 ppm range, while azetidine protons (CH₂N) appear near δ 2.5–3.5 ppm. Coupling patterns would clarify stereochemistry .
Pharmaceutical Potential
- Bicycloheptane in Drug Design: The norbornane scaffold is valued for its metabolic stability and bioavailability. For example, procymidone (a bicycloheptane pesticide) demonstrates the agricultural utility of such frameworks, while azetidine rings are explored for antimicrobial activity .
- Azetidine Bioactivity : Azetidine derivatives in showed antibacterial properties. The target compound’s combination with bicycloheptane may enhance membrane permeability or target specificity .
Material Science
- Chromatography Applications : 3-(4-Methylbenzylidene)camphor is used in chromatographic studies, suggesting that the target compound’s rigid structure could serve as a chiral stationary phase modifier .
Biological Activity
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C_{11}H_{17}N
- Molecular Weight : 177.26 g/mol
- IUPAC Name : 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine
The bicyclic structure of this compound may contribute to its interaction with biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:
- Neurotransmitter modulation
- Anti-inflammatory effects
- Antimicrobial properties
Neurotransmitter Modulation
Studies on related bicyclic compounds suggest that they may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. For instance, compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine have shown efficacy as agonists for nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuroprotection .
Anti-inflammatory Activity
Some derivatives of bicyclic compounds demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Bicyclic compounds have also been investigated for their antimicrobial activity against various pathogens, including bacteria and fungi. Their ability to penetrate cell membranes due to their lipophilicity enhances their potential as antimicrobial agents.
The exact mechanisms by which 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine exerts its biological effects are still under investigation but may involve:
- Receptor Binding : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : Alteration of membrane fluidity leading to changes in cell signaling.
Research Findings and Case Studies
Several studies have highlighted the potential of bicyclic compounds similar to 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
